Tetraoctadecylammonium bromide

Description

The exact mass of the compound Tetraoctadecylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraoctadecylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraoctadecylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraoctadecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H148N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYZRAZWWVKDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H148BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1107.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63462-99-7 | |

| Record name | 1-Octadecanaminium, N,N,N-trioctadecyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63462-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctadecylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063462997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetraoctadecylammonium bromide chemical properties and structure

An In-depth Technical Guide to Tetraoctadecylammonium Bromide: Physicochemical Properties, Structure, and Advanced Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tetraoctadecylammonium bromide (TODAB), a quaternary ammonium salt with significant applications in materials science and drug delivery. We will delve into its core chemical and structural properties, its behavior in solution, and the practical methodologies for its characterization, offering insights grounded in established scientific principles for researchers and development professionals.

Core Molecular Profile and Physicochemical Properties

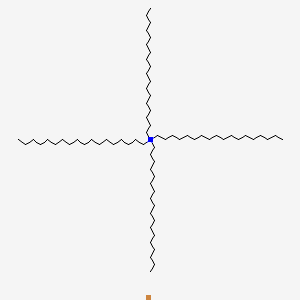

Tetraoctadecylammonium bromide, also known as tetrastearylammonium bromide, is a cationic surfactant characterized by a central quaternary ammonium cation and a bromide anion. The defining feature of the cation is the presence of four long, saturated octadecyl (C18) hydrocarbon chains covalently bonded to the nitrogen atom. This unique molecular architecture is the primary determinant of its physicochemical behavior.

The pronounced hydrophobicity imparted by the four C18 chains renders TODAB virtually insoluble in water.[1] However, it exhibits solubility in various nonpolar organic solvents. This amphiphilic nature, heavily skewed towards lipophilicity, is fundamental to its function as a surfactant and phase transfer catalyst in non-aqueous or biphasic systems.[2][3]

Below is a summary of its key physical and chemical identifiers.

| Property | Value | Source(s) |

| CAS Number | 63462-99-7 | [2] |

| Molecular Formula | C₇₂H₁₄₈BrN | [2] |

| Molecular Weight | 1107.86 g/mol | [2] |

| Appearance | White to light brown crystalline powder | [1][2] |

| Melting Point | 103-105 °C | [1][2] |

| Solubility in Water | Insoluble | [1] |

| SMILES String | [Br-].CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |

Structural Representation

The structure of TODAB consists of a central, positively charged nitrogen atom at the core of a tetrahedral geometry, with four long alkyl chains extending outwards. This arrangement is crucial for its ability to modify surfaces and interfaces.

Key Applications in Research and Development

The distinct properties of TODAB make it a valuable tool in several advanced applications:

-

Nanoparticle Synthesis: It serves as a capping agent or stabilizer in the synthesis of nanoparticles. [2]The long alkyl chains adsorb onto the nanoparticle surface, preventing aggregation and allowing for dispersion in organic solvents.

-

Drug Delivery Systems: TODAB is employed in the formulation of lipid-based drug delivery vehicles like liposomes and solid lipid nanoparticles (SLNs). [2]Its cationic nature can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

-

Organoclay Synthesis: It is used to modify clays like montmorillonite. [1]The large quaternary ammonium ions intercalate into the clay galleries, expanding their spacing and rendering the clay surface organophilic for use in polymer nanocomposites.

-

Phase Transfer Catalysis: In organic synthesis, TODAB can shuttle reactants between an aqueous and an organic phase, accelerating reaction rates. [2]

Methodologies for Physicochemical Characterization

Validating the identity, purity, and functional properties of TODAB is critical. The following protocols outline standard, self-validating systems for its characterization.

Structural Verification via Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Causality: ¹H NMR spectroscopy provides unambiguous information about the chemical environment of hydrogen atoms in a molecule. [4]For TODAB, this technique confirms the presence and relative ratios of protons in the octadecyl chains, validating the compound's structure. The choice of deuterated chloroform (CDCl₃) as a solvent is dictated by TODAB's high solubility in nonpolar organic media.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of TODAB powder and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard acquisition might involve 16-32 scans.

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of CHCl₃ at 7.26 ppm.

-

Spectral Analysis:

-

Expected Peaks:

-

A triplet around 0.88 ppm corresponding to the terminal methyl protons (-CH₃) of the four alkyl chains.

-

A large, broad multiplet between 1.20-1.40 ppm representing the bulk of the methylene protons (-CH₂-) in the middle of the chains.

-

A multiplet around 1.6-1.7 ppm for the methylene protons beta to the nitrogen atom (N-CH₂-CH₂ -).

-

A multiplet around 3.3-3.4 ppm for the methylene protons alpha to the positively charged nitrogen atom (N -CH₂ -).

-

-

Validation: Integrate the distinct peak regions. The ratio of the integrations should correspond to the number of protons in each environment (e.g., alpha-CH₂ vs. terminal CH₃).

-

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the vibrational modes of functional groups within a molecule, serving as a molecular fingerprint. [5]For TODAB, this confirms the presence of C-H bonds in the alkyl chains and C-N bonds, corroborating its identity. The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples. [6] Experimental Protocol:

-

Sample Preparation:

-

Thoroughly dry FT-IR grade potassium bromide (KBr) in an oven to remove any moisture, which can interfere with the spectrum.

-

Grind 1-2 mg of TODAB with approximately 100-150 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Scan the sample, typically over a range of 4000 to 400 cm⁻¹, averaging at least 16 scans to improve the signal-to-noise ratio.

-

-

Spectral Analysis:

-

Expected Absorption Bands:

-

2955-2915 cm⁻¹ and 2850-2845 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups. [7] * ~1465 cm⁻¹: C-H bending (scissoring) vibration of the methylene groups.

-

~1100-1000 cm⁻¹: C-N stretching vibrations.

-

-

Analysis of Aggregation Size by Dynamic Light Scattering (DLS)

Causality: DLS measures the hydrodynamic diameter of particles or molecules undergoing Brownian motion in a liquid. [8][9]This technique is ideal for determining the size of TODAB aggregates or the nanoparticles it stabilizes. The principle relies on the fact that smaller particles diffuse more rapidly, causing faster fluctuations in scattered light intensity. [9] Experimental Protocol:

-

Sample Preparation:

-

Solvent Filtration: The chosen dispersant (e.g., deionized water for forced aggregation studies, or an organic solvent) must be meticulously filtered through a 0.2 µm syringe filter directly into a clean DLS cuvette. This is a critical self-validating step to eliminate dust and other particulates that would otherwise corrupt the measurement.

-

Prepare a stock solution of TODAB in a suitable solvent.

-

Add a small aliquot of the stock solution to the filtered dispersant in the cuvette to achieve the desired concentration. If studying aqueous aggregation, sonication may be required to create a stable dispersion.

-

-

Instrument Setup:

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired measurement temperature (e.g., 25 °C) for at least 5-10 minutes. Temperature stability is crucial as it directly affects viscosity and diffusion speed. [8]3. Data Acquisition:

-

Set the instrument parameters, including the viscosity and refractive index of the dispersant.

-

Perform at least three replicate measurements to ensure reproducibility. The instrument software will analyze the autocorrelation function of the scattered light fluctuations to calculate the particle size distribution.

-

-

Data Analysis:

-

The primary outputs are the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

-

A low PDI value (< 0.2) indicates a monodisperse or narrowly distributed sample, lending confidence to the Z-average result. A high PDI suggests a broad size distribution or the presence of multiple particle populations.

-

Safety and Handling

While specific toxicity data for TODAB is limited, related long-chain quaternary ammonium compounds are known to be irritants.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.

-

Hazards: May cause skin and eye irritation. [10][11]Ingestion may be harmful. [10][11]It is considered toxic to aquatic organisms. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place. The material can be hygroscopic. [1]

References

- Zhu, Y., et al. (2005). Physicochemical properties of quaternary ammonium bromide-type trimeric surfactants. Journal of Colloid and Interface Science, 287(1), 257-262.

-

Wikipedia. (n.d.). Tetraoctylammonium bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylammonium Bromide. Retrieved from [Link]

-

PubChem. (n.d.). Tetrakis(decyl)ammonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Tetraoctylammonium bromide. Retrieved from [Link]

-

ResearchGate. (2016, January 11). Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. Retrieved from [Link]

-

PubMed. (2023, April 23). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]

-

SpringerLink. (2023, August 6). Dynamic Light Scattering Study of Cetyltrimethylammonium Bromide Aqueous Solutions. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recent applications of light scattering measurement in the biological and biopharmaceutical sciences. Retrieved from [Link]

-

MDPI. (2023, January 9). Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. Retrieved from [Link]

-

Taylor & Francis. (2009). Tetraoctylammonium bromide – Knowledge and References. Retrieved from [Link]

-

AOCS. (n.d.). NMR. Retrieved from [Link]

-

International Journal of Natural and Engineering Sciences. (2019, July 15). FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. Retrieved from [Link]

-

PubMed. (n.d.). Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles. Retrieved from [Link]

-

US Pharmacopeia (USP). (2023, February 10). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the critical micelle concentration (CMC) of aqueous TTAB.... Retrieved from [Link]

-

MDPI. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Retrieved from [Link]

-

Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

-

SciSpace. (n.d.). The Versatile Dioctadecyldimethylammonium Bromide. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) ammonium bromide and ammonia functionalized Si NCs.... Retrieved from [Link]

-

PubMed. (n.d.). Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications. Retrieved from [Link]

Sources

- 1. TETRAOCTADECYLAMMONIUM BROMIDE | 63462-99-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aocs.org [aocs.org]

- 5. ijnes.org [ijnes.org]

- 6. 臭化カリウム、FT-IRグレード、 99%微量金属ベース KBr [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. usp.org [usp.org]

- 9. unchainedlabs.com [unchainedlabs.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. actylislab.com [actylislab.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraoctadecylammonium Bromide (TODAB)

Abstract

Tetraoctadecylammonium bromide (TODAB) is a quaternary ammonium salt distinguished by its symmetrical structure, featuring four long octadecyl (C18) alkyl chains covalently bonded to a central nitrogen atom. This unique molecular architecture imparts significant surfactant properties, making it a valuable compound in diverse scientific fields. Its utility is particularly pronounced in materials science for the synthesis and stabilization of nanoparticles and nanocomposites, and in biotechnology for the formulation of advanced drug delivery systems such as liposomes.[1] This guide provides a detailed exposition of the synthetic pathway to high-purity TODAB via the Menshutkin reaction, followed by a comprehensive protocol for its structural and purity verification using contemporary analytical techniques. It is intended for researchers and professionals in chemistry and drug development who require a practical, in-depth understanding of this versatile molecule.

The Strategic Importance of TODAB in Advanced Applications

Tetraoctadecylammonium bromide (C₇₂H₁₄₈BrN, M.W. 1107.86 g/mol ) is a cationic surfactant that has garnered considerable interest due to its exceptional ability to modify surface properties and self-assemble into ordered structures in solution.[1] The four long, hydrophobic octadecyl chains create a significant nonpolar domain, while the positively charged quaternary ammonium headgroup provides a hydrophilic interface. This amphiphilic nature is the cornerstone of its functionality.

In the realm of drug development and nanomedicine , TODAB is employed as a critical component in forming stable liposomes and other lipid-based nanoparticles.[1] These nanocarriers can encapsulate therapeutic agents, enhancing their solubility, stability, and bioavailability. The positive charge of TODAB facilitates interaction with negatively charged cell membranes, potentially improving cellular uptake and enabling targeted drug delivery.

In materials science and nanotechnology , TODAB serves as a powerful surface-modifying and stabilizing agent in the synthesis of nanoparticles.[1] Its long alkyl chains provide a robust steric barrier that prevents particle aggregation, ensuring the formation of monodisperse and stable colloidal suspensions, which is crucial for the performance of advanced materials.

Synthesis of Tetraoctadecylammonium Bromide

The synthesis of TODAB is most effectively achieved through the Menshutkin reaction , a classic and reliable method for forming quaternary ammonium salts. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a tertiary amine.[2][3]

Reaction Principle

The core of the synthesis is the quaternization of trioctadecylamine with 1-bromooctadecane. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of 1-bromooctadecane, which bears the bromide leaving group. The reaction is typically conducted in a polar, aprotic solvent like acetonitrile, which effectively solvates the transition state and accelerates the reaction rate.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of TODAB.

Detailed Experimental Protocol

This protocol is based on established procedures for analogous tetra-alkyl ammonium bromide syntheses and should be performed by trained personnel using appropriate safety precautions.[4]

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add trioctadecylamine (1.0 equivalent).

-

Addition of Reagents: Add acetonitrile (sufficient to dissolve the amine, e.g., 200 mL). To this stirred solution, add 1-bromooctadecane (1.1 equivalents). The slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Maintain the reflux for 24 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting materials.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator. This will yield a solid or semi-solid crude product.[4]

-

Purification: To the crude product, add ethyl acetate and stir vigorously (or sonicate) to break up the solid. The desired TODAB product is insoluble in ethyl acetate, while the unreacted, less polar starting materials will dissolve.[4][5]

-

Filtration: Collect the white solid product by suction filtration and wash it thoroughly with several portions of fresh ethyl acetate to remove any remaining impurities.[4]

-

Drying: Dry the purified white powder under high vacuum at a moderate temperature (e.g., 50°C) for several hours to remove all residual solvents. The final product should be a white to off-white crystalline powder.[1]

Comprehensive Characterization of TODAB

Affirming the identity, structure, and purity of the synthesized TODAB is a critical self-validating step. A multi-technique approach is essential for unambiguous characterization.

Characterization Workflow Diagram

Caption: A multi-technique workflow for TODAB characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure by probing the chemical environment of hydrogen atoms.[6] For TODAB, the spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

δ ≈ 3.3-3.4 ppm (triplet): Protons on the methylene groups directly attached to the positively charged nitrogen atom (-N⁺-CH₂ -). These are the most deshielded protons due to the inductive effect of the quaternary nitrogen.

-

δ ≈ 1.6-1.7 ppm (multiplet): Protons on the methylene groups beta to the nitrogen atom (-N⁺-CH₂-CH₂ -).

-

δ ≈ 1.2-1.4 ppm (broad multiplet): A large, integrated signal corresponding to the bulk of the methylene protons along the long alkyl chains.

-

δ ≈ 0.8-0.9 ppm (triplet): Protons of the terminal methyl groups (-CH₂-CH₃ ) at the end of each alkyl chain.

-

The integration of these peaks should correspond to the number of protons in each environment, providing quantitative validation of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

-

Expected Absorption Bands:

-

2915-2930 cm⁻¹ (strong) and 2850-2860 cm⁻¹ (strong): Asymmetric and symmetric stretching vibrations of the C-H bonds in the numerous methylene (CH₂) groups.

-

~2955 cm⁻¹ (medium): Asymmetric C-H stretching of the terminal methyl (CH₃) groups.

-

~1465 cm⁻¹ (medium): C-H bending (scissoring) vibrations of the methylene groups.

-

A crucial diagnostic feature is the absence of a broad N-H stretching band (typically found at 3200-3500 cm⁻¹), confirming the complete quaternization of the amine to a quaternary ammonium salt.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, thereby confirming the molecular weight of the compound. For ionic compounds like TODAB, Electrospray Ionization (ESI) is a suitable technique.

-

Expected Ion Peak: The analysis will not show the mass of the entire salt but rather the mass of the cation. The primary peak observed should correspond to the tetraoctadecylammonium cation ([C₇₂H₁₄₈N]⁺).

-

Expected m/z: ~1028.2 AMU (Calculated for C₇₂H₁₄₈N⁺). The presence of the bromide counter-ion is inferred, but if fragments containing bromine are detected, they would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]

-

Melting Point Analysis

The melting point is a fundamental physical property that serves as a reliable indicator of purity. A sharp melting point range close to the literature value suggests a high-purity compound.

-

Expected Melting Point: 103 - 105 °C.[1]

Data Summary

The key physicochemical and characterization data for Tetraoctadecylammonium bromide are summarized below for quick reference.

| Property | Value | Reference |

| Chemical Formula | C₇₂H₁₄₈BrN | [1] |

| Molecular Weight | 1107.86 g/mol | [1] |

| Appearance | White to light brown powder | [1] |

| Melting Point | 103 - 105 °C | [1] |

| Characterization Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.3 (t, -N⁺-CH₂ -), ~1.6 (m, -CH₂-CH₂ -N⁺-), ~1.3 (m, bulk -CH₂-), ~0.9 (t, -CH₃) |

| FTIR (cm⁻¹) | ~2915, ~2850 (Strong C-H stretch); ~1465 (C-H bend); Absence of N-H stretch |

| Mass Spec (ESI⁺) | m/z ≈ 1028.2 ([M-Br]⁺) |

Conclusion

This guide has detailed a robust and validated methodology for the synthesis and characterization of Tetraoctadecylammonium bromide. The Menshutkin reaction provides a direct and efficient route to this valuable quaternary ammonium salt. The subsequent characterization, employing a suite of orthogonal analytical techniques including NMR, FTIR, Mass Spectrometry, and melting point analysis, forms a self-validating system that ensures the final product meets the high standards of purity and structural integrity required for demanding applications in drug delivery and materials science. By understanding the causality behind the experimental choices and the interpretation of analytical data, researchers can confidently produce and verify high-quality TODAB for their advanced research endeavors.

References

- Google Patents.

-

Wikipedia. Tetraethylammonium bromide. [Link]

- Patsnap. Method for preparing tetrabutyl ammonium bromide - CN102020570A.

- Google Patents. CN102020569A - Method for preparing tetraethyl ammonium bromide.

-

ResearchGate. Fourier-transform infrared (FT-IR) spectra of quaternary ammonium poylethyleneimine nanoparticles (QPEI NPs) with various carbonate contents. [Link]

-

AOCS. NMR – AOCS. [Link]

- Google Patents. CN102020571A - Preparation method of tetramethylammonium bromide.

-

ResearchGate. FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium.... [Link]

-

ResearchGate. Reaction energy profile for the S N 2 Menshutkin reaction NH 3 + CH 3.... [Link]

-

MDPI. Novel Hydroxyl-Containing Quaternary Ammonium Salt... Its Synthesis and Flotation Performance to Quartz. [Link]

-

PubMed. Thermal stability of octadecyltrimethylammonium bromide modified montmorillonite organoclay. [Link]

-

ChemRxiv. Switchable quaternary ammonium transformation leading to salinity-tolerance-conferring plant biostimulants. [Link]

-

ACS Publications. Adsorption of Quaternary Ammonium Compounds on the Surface of Sodium Oxalate.... [Link]

-

University of Puget Sound. Introduction to Spectroscopy V: Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. Supporting Information - The Nanostructure of Polyelectrolyte Complexes.... [Link]

-

NASA Technical Reports Server. Total Synthesis of Ionic Liquid Systems for Dissolution of Lunar Simulant. [Link]

-

Semantic Scholar. KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Tetrabutylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 5. Method for preparing tetrabutyl ammonium bromide - Eureka | Patsnap [eureka.patsnap.com]

- 6. aocs.org [aocs.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. ochem.weebly.com [ochem.weebly.com]

Navigating the Solution Landscape: A Technical Guide to Tetraoctadecylammonium Bromide Solubility in Organic Solvents

For Immediate Release

For researchers, scientists, and professionals in drug development, understanding the solubility of key chemical compounds is paramount to innovation and success. This in-depth technical guide provides a comprehensive overview of the solubility of Tetraoctadecylammonium bromide (TODAB) in organic solvents, offering field-proven insights and practical methodologies.

Introduction: The Significance of Tetraoctadecylammonium Bromide and Its Solubility

Tetraoctadecylammonium bromide (TODAB), a quaternary ammonium salt, is a cornerstone compound in a multitude of applications, from its role as a phase transfer catalyst in organic synthesis to a surfactant in the formulation of personal care products and a critical component in the synthesis of nanoparticles.[1] Its molecular structure, characterized by a central nitrogen atom bonded to four long octadecyl alkyl chains and a bromide counterion, bestows upon it unique physicochemical properties that govern its behavior in different solvent environments.

The solubility of TODAB is a critical parameter that dictates its efficacy and applicability in these diverse fields. In drug development, for instance, the ability to dissolve TODAB in a suitable organic solvent is essential for creating homogenous reaction mixtures and for the formulation of drug delivery systems. A thorough understanding of its solubility profile allows for the rational selection of solvents, optimization of reaction conditions, and the development of robust and reproducible processes.

This guide delves into the core principles governing the solubility of TODAB, provides qualitative and inferred quantitative data, and outlines a rigorous experimental protocol for determining its solubility in specific organic solvents.

The Molecular Basis of Solubility: Unpacking the Structure of TODAB

The solubility of a compound is fundamentally governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle. In the case of TODAB, its molecular architecture presents a fascinating duality.

-

The Ionic Head: The quaternary ammonium group ([N(C₁₈H₃₇)₄]⁺) and the bromide anion (Br⁻) constitute the ionic, hydrophilic portion of the molecule. This part of the molecule is responsible for its salt-like characteristics.

-

The Hydrophobic Tails: The four long octadecyl (C₁₈H₃₇) chains are nonpolar and dominate the molecule's overall character, rendering it highly lipophilic.

This dual nature is the key to understanding its solubility. While the ionic head has an affinity for polar solvents, the sheer bulk of the four long alkyl chains dictates that TODAB will be most soluble in nonpolar or weakly polar organic solvents that can effectively solvate these hydrophobic tails through van der Waals interactions. Conversely, it is established to be insoluble in water.

Diagram: Molecular Structure and its Influence on Solubility

Caption: A step-by-step workflow for the gravimetric determination of TODAB solubility.

Detailed Step-by-Step Methodology:

Materials:

-

Tetraoctadecylammonium bromide (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Glass vials with airtight caps

-

Pipettes

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

To a series of glass vials, add a known volume (e.g., 10.0 mL) of the organic solvent of interest.

-

Add an excess amount of TODAB to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Stir the solutions vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, either centrifuge the vials at a moderate speed or filter the solution using a syringe filter compatible with the organic solvent. This step is critical to prevent suspended solid particles from being carried over into the next step.

-

-

Isolation of the Supernatant:

-

Carefully and accurately pipette a known volume (e.g., 5.0 mL) of the clear supernatant into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation:

-

Remove the solvent from the vial containing the supernatant. A rotary evaporator is ideal for this purpose. Alternatively, a vacuum oven at a temperature below the decomposition point of TODAB can be used. Ensure all the solvent has been removed.

-

-

Mass Determination:

-

Once the solvent is completely evaporated, weigh the vial containing the solid residue of TODAB.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of supernatant taken) * 100

-

Self-Validating System:

To ensure the trustworthiness of the results, this protocol incorporates several self-validating checks:

-

Equilibrium Confirmation: Samples can be taken at different time points (e.g., 24, 36, and 48 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results. The standard deviation of the measurements should be reported.

-

Mass Balance: The amount of undissolved solid can be weighed at the beginning and end of the experiment to perform a mass balance check, although this is often less precise than the gravimetric determination of the dissolved solute.

Conclusion: A Framework for Understanding and Application

While a comprehensive database of quantitative solubility data for tetraoctadecylammonium bromide in all organic solvents remains to be fully compiled, this guide provides a robust framework for researchers and professionals. By understanding the interplay of its molecular structure with different solvent properties, and by employing a rigorous experimental protocol, the solubility of TODAB can be reliably determined for any given application. This foundational knowledge is critical for harnessing the full potential of this versatile compound in advancing scientific research and development.

References

-

Chem-Impex. (n.d.). Tetraoctadecylammonium bromide. Retrieved from [Link]

Sources

The Amphiphilic Architect: A Technical Guide to the Mechanism of Action of Tetraoctadecylammonium Bromide as a Surfactant

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the core mechanisms governing the surfactant properties of Tetraoctadecylammonium bromide (TODAB). We will delve into its molecular structure, self-assembly in aqueous environments, and its role at interfaces, offering field-proven insights and detailed experimental protocols.

Introduction: The Molecular Blueprint of a Powerful Surfactant

Tetraoctadecylammonium bromide (TODAB) is a quaternary ammonium salt distinguished by its unique molecular architecture. This structure is the very foundation of its potent surfactant capabilities.[1] It comprises a central, positively charged nitrogen atom covalently bonded to four long, hydrophobic octadecyl (C18) alkyl chains. The bromide ion serves as the counterion. This amphiphilic nature—a hydrophilic cationic head group and extensive hydrophobic tails—drives its behavior in solution and at interfaces.

Table 1: Physicochemical Properties of Tetraoctadecylammonium Bromide

| Property | Value | Source |

| Molecular Formula | C₇₂H₁₄₈BrN | Chem-Impex |

| Molecular Weight | 1107.86 g/mol | Chem-Impex |

| Appearance | White to light brown powder | Chem-Impex |

| Melting Point | 103 - 105 °C | Chem-Impex |

| Solubility | Insoluble in water | Chem-Impex |

Note: The insolubility in water suggests that its critical micelle concentration is exceedingly low and it will readily partition to interfaces or self-assemble.

Caption: Molecular structure of Tetraoctadecylammonium bromide (TODAB).

The Energetics of Self-Assembly: From Monomers to Micelles and Vesicles

The primary mechanism of action for any surfactant is its ability to self-assemble in a solvent to minimize unfavorable interactions. For TODAB in an aqueous environment, the four extensive hydrophobic tails are shielded from water molecules by aggregating, while the hydrophilic cationic heads remain exposed to the aqueous phase. This process is primarily driven by an increase in the entropy of the system.

Critical Micelle Concentration (CMC)

The determination of the CMC for sparingly soluble surfactants like TODAB requires sensitive techniques. The conductivity method is particularly suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers.[3] Upon micelle formation, the mobility of the charged species changes, leading to a distinct break in the conductivity versus concentration plot, which indicates the CMC.[3]

Thermodynamics of Micellization

The spontaneity of micellization is governed by the change in Gibbs free energy (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process.

ΔG°mic = ΔH°mic - TΔS°mic

For long-chain cationic surfactants, the micellization process is typically entropy-driven.[4] The positive entropy change arises from the release of ordered water molecules from around the hydrophobic chains, which outweighs the negative entropy change from the aggregation of the surfactant molecules. The enthalpy of micellization for such surfactants can be endothermic at lower temperatures and become more exothermic as the temperature increases.[4]

Beyond Micelles: The Formation of Vesicles

Due to its double-tailed structure, Dioctadecyldimethylammonium bromide (DODAB), a close analogue of TODAB, is known to form bilayer structures in aqueous solutions, which can assemble into vesicles.[5][6] These vesicles can be unilamellar or multilamellar depending on the concentration and temperature.[5] Given the presence of four long alkyl chains, it is highly probable that TODAB also readily forms stable vesicles or liposomes in aqueous dispersions. These structures consist of one or more concentric lipid bilayers enclosing an aqueous core, making them excellent candidates for drug delivery applications.[7]

Caption: Workflow for determining the CMC using the conductivity method.

Protocol for Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of TODAB aggregates (micelles or vesicles) in an aqueous solution.

Materials:

-

TODAB solution at a concentration above the expected CMC

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes for DLS measurement

Procedure:

-

Prepare a solution of TODAB in high-purity deionized water at a concentration known to be above its CMC.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Transfer the filtered solution to a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

-

Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the aggregates.

-

The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles.

-

Analyze the resulting size distribution data to determine the average size and polydispersity of the TODAB aggregates.

Conclusion: A Versatile Surfactant with Broad Potential

Tetraoctadecylammonium bromide, through the intricate interplay of its molecular structure and the fundamental principles of thermodynamics, exhibits a powerful and versatile surfactant mechanism of action. Its ability to self-assemble into complex structures like micelles and vesicles, coupled with its efficacy in reducing interfacial tension, underpins its utility in diverse fields ranging from advanced drug delivery to the synthesis of novel nanomaterials. While specific quantitative data for TODAB remains an area for further investigation, a robust understanding of its behavior can be achieved through the study of its closely related analogues and the application of established characterization techniques. This guide provides a solid foundation for researchers and developers to explore and exploit the full potential of this remarkable amphiphilic molecule.

References

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

- Al-Adham, K., & Collier, P. J. (2024). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. Marine Drugs, 22(8), 345.

- de la Maza, A., Parra, J. L., & López, O. (1995). Characterization of DODAB/DPPC vesicles. Journal of Colloid and Interface Science, 176(2), 329-335.

- Ryskal, I. I., et al. (2022). Dynamic Light Scattering Study of Cetyltrimethylammonium Bromide Aqueous Solutions. Colloid Journal, 84(5), 567-575.

- Langevin, D. (2010). Interfacial Behavior of Catanionic Surfactants. Langmuir, 26(11), 7958-7966.

- Dass, C. R., Walker, T. L., & Burton, M. A. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug Delivery, 9(1), 11-18.

- García-Rojas, M. A., et al. (2023). Thermodynamics of Micellization and Surface Activity of the Quaternary Ammonium Compound N,N-Dimethyl-N-(2-hydroxyethyl)oleamide: Synthesis and Analytical Study.

- Rademeyer, M., Kruger, G. J., & Billing, D. G. (2009).

- Maiti, K., et al. (2007). Physicochemical Studies of Octadecyltrimethylammonium Bromide: A Critical Assessment of Its Solution Behavior with Reference to Formation of Micelle, and Microemulsion with n-Butanol and n-Heptane. The Journal of Physical Chemistry B, 111(50), 14175-14185.

- Wolff, T., & von Bünau, G. (1984). Phase diagrams of water–alkyltrimethylammonium bromide systems. Berichte der Bunsengesellschaft für physikalische Chemie, 88(11), 1098-1104.

- Bakshi, M. S., & Crisantino, R. (2016). Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data.

- Wang, Y., et al. (2023). Aromatized liposomes for sustained drug delivery.

- Ristori, S., et al. (2023).

- Zana, R. (2002). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. Journal of Surfactants and Detergents, 5(2), 107-117.

- Faggi, E., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Pharmaceutics, 12(6), 545.

- Peralta, R. D., et al. (2005). Polymerization of vinyl acetate in ternary microemulsions stabilized with hexadecyltrimethylammonium bromide. Polymer Bulletin, 55(1-2), 109-116.

- Tauk, D. S., et al. (2018). Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics. The Journal of Chemical Physics, 148(15), 154902.

- U.S. Pharmacopeia. (2023).

- Bon, S. A. F. (2022). Use of macromonomers as reactive stabilizers in mini-emulsion polymerization. Polymer Chemistry, 13(7), 941-950.

- Piñeiro, M. M., et al. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Molecules, 27(24), 8889.

- Wang, Y., et al. (2023). Aromatized liposomes for sustained drug delivery.

- Reissig, L., et al. (2025). Physical science of the didodecyldimethylammonium bromide–water system: 1. Equilibrium phase behaviour.

- Agama, J. C., et al. (2014). Surfactant chain length and concentration influence on the interfacial tension of two immiscible model liquids. Journal of Molecular Liquids, 197, 28-33.

- Jia, L., et al. (2024). Review of the Interfacial Structure and Properties of Surfactants in Petroleum Production and Geological Storage Systems from a Molecular Scale Perspective. Energy & Fuels, 38(14), 11489-11508.

- Maiti, K., et al. (2007). Physicochemical Studies of Octadecyltrimethylammonium Bromide: A Critical Assessment of Its Solution Behavior with Reference to Formation of Micelle, and Microemulsion with n-Butanol and n-Heptane. The Journal of Physical Chemistry B, 111(50), 14175-14185.

- Zhang, P., et al. (2021). Morphological Study of Tetra-n-Butylammonium Bromide Semi-Clathrate Hydrate in Confined Space. Energies, 14(11), 3209.

-

University of Pardubice. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

- Guastavino, J. F., et al. (2020). Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Journal of Oleo Science, 69(11), 1325-1332.

- Islam, M. N., & Roy, G. B. (2023). Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. Journal of Molecular Liquids, 389, 122853.

- Carmona-Ribeiro, A. M. (2013). The Versatile Dioctadecyldimethylammonium Bromide. Journal of Liposome Research, 23(3), 157-169.

- Al-Hetlani, E. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Polymers, 15(13), 2899.

-

Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

- Claesson, P. M., et al. (2015).

- Wang, Y., et al. (2022).

-

Antimisiaris, S. G. (2018, March 5). Liposomes for Drug Delivery and Targeting: Examples of Their Potential from Our Laboratories [Video]. YouTube. [Link]

-

Snoijer, J. (2024, February 28). 6.2 Motions due to surface tension gradients - Surfactants [Video]. YouTube. [Link]

- Vivaldo-Lima, E., et al. (2022). Emulsion Polymerization Using an Amphiphilic Oligoether Ionic Liquid as a Surfactant. Polymers, 14(17), 3505.

- de Gier, J., & van der Plas, J. (2005). Vesicle-forming surfactants used in this study; DDAB: didodecyldimethylammonium bromide.

- Chen, J., et al. (2018). Isothermal phase diagram of ternary system NH4Cl–(NH2)2CO–H2O at 353.15 K.

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]

- Zhang, Y., et al. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Molecules, 27(15), 4935.

- Behera, G. B., & Mishra, P. (1981). Thermodynamics of micelle formation of some cationic surfactants as a function of temperature and solvent. Indian Journal of Chemistry, 20A, 82-85.

- Zhang, L., et al. (2019). Effects of Extended Surfactant Structure on the Interfacial Tension and Optimal Salinity of Dilute Solutions. ACS Omega, 4(7), 12345-12353.

-

Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved from [Link]

- Carmona-Ribeiro, A. M. (2010). DODAB chemical structure and DODAB bilayer assemblies in aqueous dispersions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Micellization and thermodynamics study of ester functionalized picoline-based ionic liquid surfactants in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal and structural behavior of dioctadecyldimethylammonium bromide dispersions studied by differential scanning calorimetry and X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Tetraoctadecylammonium bromide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetraoctadecylammonium Bromide

Authored by a Senior Application Scientist

Abstract

Tetraoctadecylammonium bromide (TODAB) is a symmetrical quaternary ammonium salt characterized by a central nitrogen atom bonded to four octadecyl (C18) alkyl chains, accompanied by a bromide counter-ion.[1] Its unique molecular structure, featuring extensive hydrophobic chains, makes it a highly effective surfactant and phase transfer catalyst.[1] These properties are leveraged in a multitude of advanced applications, from the synthesis of nanomaterials and the formulation of personal care products to its use in biotechnology for creating liposomal drug delivery systems.[1] Given that many of these applications, particularly in materials science and drug formulation, involve processing at elevated temperatures, a comprehensive understanding of TODAB's thermal stability and decomposition behavior is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the thermal properties of TODAB, the mechanisms governing its decomposition, and standardized protocols for its analysis.

Physicochemical and Thermal Profile of TODAB

TODAB is a white to light brown powder with a melting point in the range of 103-105°C.[1] Its high molecular weight (1107.86 g/mol ) and the presence of four long alkyl chains result in strong van der Waals interactions, contributing to its solid state at room temperature.[1] The thermal stability of a compound is a critical parameter that dictates its processing window and shelf-life in various formulations. For quaternary ammonium salts like TODAB, thermal degradation is an irreversible process that leads to the loss of the molecule's desired properties.

The assessment of thermal stability is not merely about identifying a single temperature point but understanding the entire profile of thermal events. This includes phase transitions (like melting) and the onset and progression of decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal analytical techniques employed for this purpose.[2][3]

Key Thermal Parameters

A summary of the critical thermal properties of TODAB is presented below. It is important to note that while the melting point is well-defined, the decomposition temperature can be influenced by experimental conditions such as the heating rate and the surrounding atmosphere.

| Parameter | Value | Method of Determination | Significance |

| Molecular Formula | C₇₂H₁₄₈BrN | - | Defines the elemental composition and structure.[1] |

| Molecular Weight | 1107.86 g/mol | - | Influences physical properties like melting point and solubility.[1] |

| Melting Point (Tₘ) | 103 - 105 °C | DSC | Represents the transition from a solid to a liquid state.[1] |

| Decomposition Onset (Tₒₙₛₑₜ) | ~160 - 200 °C (Estimated) | TGA | The temperature at which significant mass loss begins.[4] |

Note: The decomposition onset is an estimation based on analogues like tetradodecylammonium bromide, which begins to degrade around 160°C.[4] The exact value for TODAB must be determined empirically.

Mechanisms of Thermal Decomposition

Quaternary ammonium salts are generally considered to have good thermal stability.[5] However, at elevated temperatures, they undergo decomposition through well-established chemical pathways. For TODAB, two primary competing mechanisms are expected: Hofmann Elimination and Nucleophilic Substitution (Sₙ2) .[6][7] The prevalence of one pathway over the other is dictated by factors such as temperature, steric hindrance, and the nature of the counter-ion.

Hofmann Elimination (E2 Pathway)

This pathway is a type of beta-elimination reaction. It requires the presence of a hydrogen atom on the carbon atom beta to the positively charged nitrogen.[7] In the case of TODAB, the bromide ion (Br⁻), acting as a base at high temperatures, abstracts a proton from a beta-carbon of one of the octadecyl chains. This initiates a cascade of electron movement, resulting in the cleavage of the carbon-nitrogen bond and the formation of a tertiary amine (trioctadecylamine) and an alkene (1-octadecene).[7] This reaction is typically favored at high temperatures.[8]

Nucleophilic Substitution (Sₙ2 Pathway)

In this mechanism, the bromide counter-ion acts as a nucleophile, attacking one of the alpha-carbons (the carbon directly bonded to the nitrogen) of an octadecyl chain.[9] This results in the displacement of the tertiary amine as a leaving group, yielding an alkyl halide (1-bromooctadecane) and a tertiary amine (trioctadecylamine).[6] This pathway is a classic example of nucleophilic substitution.

The diagram below illustrates these two competing decomposition pathways for Tetraoctadecylammonium bromide.

Experimental Workflow for Thermal Analysis

A robust thermal analysis of TODAB relies on a synergistic approach using both TGA and DSC. TGA quantifies mass changes, definitively indicating decomposition, while DSC detects the energetic changes (endothermic or exothermic) associated with these events. This dual-analysis strategy provides a self-validating system for interpreting the material's thermal behavior.

The logical flow for a comprehensive thermal characterization is outlined below.

Detailed Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which TODAB undergoes decomposition by measuring mass loss as a function of temperature.[3]

-

Causality: An inert atmosphere (Nitrogen) is chosen to study the intrinsic thermal stability of the molecule without oxidative effects. An air atmosphere would be used to simulate real-world processing conditions where oxidation can occur. The heating rate of 10 °C/min is a standard condition that balances resolution and experimental time.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place an empty TGA crucible (typically alumina or platinum) on the microbalance and tare it. Accurately weigh 5-10 mg of TODAB powder directly into the crucible.

-

Atmosphere Control: Purge the TGA furnace with the chosen gas (e.g., high-purity Nitrogen) at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to ensure an inert environment.

-

Temperature Program: Initiate the heating program. A typical program would be:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the first derivative of this curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tₘₐₓ). The onset temperature of decomposition (Tₒₙₛₑₜ) is typically determined by the intersection of the baseline with the tangent of the mass loss curve.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To identify the melting point and characterize the thermal nature (endothermic or exothermic) of decomposition.[10]

-

Causality: Hermetically sealing the sample pan prevents mass loss before decomposition, ensuring that the measured heat flow is representative of the bulk sample. A heat-cool-heat cycle is often employed. The first heat reveals the initial thermal history (including melting). The cooling and second heating scans provide data on the reversible and irreversible transitions.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Place an empty aluminum DSC pan and lid on the microbalance and tare. Accurately weigh 2-5 mg of TODAB powder into the pan. Securely crimp the lid to hermetically seal the pan. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like Nitrogen (e.g., 50 mL/min).

-

Temperature Program: Initiate the temperature program. A suitable program would be:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 120°C at 10 °C/min to observe the melting peak.

-

Cool the sample back down to 25°C at 10 °C/min.

-

Ramp the temperature a second time from 25°C to 350°C at 10 °C/min to observe decomposition events.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). The melting point (Tₘ) is determined as the peak temperature of the endothermic melting event. Any subsequent sharp or broad peaks (endothermic or exothermic) in the second heating scan, which correlate with mass loss in TGA, are attributed to decomposition.

Conclusion for the Practitioner

The thermal stability of Tetraoctadecylammonium bromide is a critical consideration for its successful application in research and industry. While it exhibits a clear melting point between 103-105°C, its decomposition begins at significantly higher temperatures, estimated to be in the region of 160-200°C.[1][4] The primary degradation pathways involve Hofmann elimination and Sₙ2 nucleophilic substitution, leading to the formation of trioctadecylamine, alkenes, and alkyl bromides.

For professionals in drug development and materials science, this implies that thermal processing of TODAB-containing formulations should be carefully managed. Short-term exposure to temperatures above its melting point for processes like extrusion or film casting is likely feasible, but prolonged exposure to temperatures approaching 200°C will lead to irreversible degradation and a loss of function. The rigorous application of analytical techniques like TGA and DSC, following the protocols outlined in this guide, is essential for establishing safe processing limits and ensuring the final product's integrity and performance.

References

-

Feitosa, E., Adati, R. D., Hansson, P., & Malmsten, M. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-ray Scattering. PLoS ONE, 7(9), e44702. Retrieved from [Link]

-

O'Brien, R. A., West, C. W., Hollingsworth, B. E., & Davis, J. H. (2013). A Simple and Rapid Route to Novel Tetra(4-thiaalkyl)ammonium Bromides. RSC Advances, 3(48), 26368-26375. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical decomposition mechanisms of quaternary ammonium salts in the presence of hydroxide. Retrieved from [Link]

-

Khalfa, M., Khemakhem, M., Guidara, K., & Gargouri, M. (2022). Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4. RSC Advances, 12(5), 2689-2701. Retrieved from [Link]

-

Xi, Y., Zhou, Q., Frost, R. L., & He, H. (2007). Thermal stability of octadecyltrimethylammonium bromide modified montmorillonite organoclay. Journal of Colloid and Interface Science, 311(2), 347-353. Retrieved from [Link]

-

Lehigh Preserve. (n.d.). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Retrieved from [Link]

-

Feitosa, E., Adati, R. D., Hansson, P., & Malmsten, M. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. PLoS ONE, 7(9), e44702. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of tetradecyltrimethylammonium bromide-modified beidellites. Retrieved from [Link]

-

Landini, D., Maia, A., & Rampoldi, A. (1986). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1179-1182. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, structural and electrical characterization of a new organic inorganic bromide: [(C3H7)4N]2CoBr4. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogram of CTAB measured by thermogravimetric analysis (TGA). Retrieved from [Link]

-

Redfern, M., & Redfern, J. (2018). Applications of a simultaneous differential scanning calorimetry–thermomicroscopy system. Journal of Thermal Analysis and Calorimetry, 131(2), 1195-1203. Retrieved from [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

-

SciSpace. (n.d.). The Versatile Dioctadecyldimethylammonium Bromide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thermal and structural behavior of dioctadecyldimethylammonium bromide dispersions studied by differential scanning calorimetry and X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal stability of octadecyltrimethylammonium bromide modified montmorillonite organoclay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. preserve.lehigh.edu [preserve.lehigh.edu]

- 10. Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering | PLOS One [journals.plos.org]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Brust-Schiffrin Synthesis of Thiol-Stabilized Gold Nanoparticles

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Brust-Schiffrin method (BSM), first reported in 1994, represents a landmark achievement in nanotechnology, providing a robust and versatile two-phase synthesis route for producing highly stable, thiol-functionalized gold nanoparticles (AuNPs) with controlled sizes, typically in the 1.5 to 5.2 nm range.[1][2][3] This application note provides a detailed, step-by-step protocol for the BSM, grounded in the core chemical principles of the reaction. It is designed for researchers in materials science, nanomedicine, and drug development, offering not just a procedure, but also expert insights into the causality behind experimental choices to ensure reproducibility and successful synthesis.

Introduction and Scientific Principles

The synthesis of gold nanoparticles predates the Brust-Schiffrin method, with techniques like the Turkevich method producing citrate-stabilized AuNPs in aqueous solutions.[4] However, the BSM was revolutionary because it yielded air-stable, organic-soluble AuNPs that could be repeatedly isolated and redissolved without aggregation, essentially allowing them to be handled like standard chemical compounds.[3] This opened the door for extensive post-synthesis functionalization, a critical requirement for applications in drug delivery, bio-sensing, and catalysis.[5]

The synthesis is predicated on a two-phase (aqueous-organic) liquid system where a phase transfer catalyst transports the gold salt from the aqueous phase to the organic phase, where reduction and nanoparticle stabilization occur.[6] This spatial separation of reactants allows for exquisite control over the nucleation and growth processes, which is the key to achieving a narrow size distribution.[4][7]

Core Mechanism:

The Brust-Schiffrin method can be understood through four critical stages:

-

Phase Transfer of Gold Precursor: The water-soluble gold precursor, typically tetrachloroauric acid (HAuCl₄), exists as the tetrachloroaurate anion ([AuCl₄]⁻) in the aqueous phase. A phase transfer catalyst (PTC), most commonly tetraoctylammonium bromide (TOAB), facilitates the transfer of this anion into a non-miscible organic solvent like toluene.[2][8] The lipophilic tetraoctylammonium cation pairs with the [AuCl₄]⁻ anion, rendering the complex soluble in the organic phase.

-

Thiol Coordination: Once in the organic phase, an alkanethiol (R-SH), the stabilizing or "capping" agent, is introduced. There is evidence that the thiol can partially reduce the Au(III) precursor to Au(I), forming Au(I)-thiolate complexes.[9][10] This intermediate step is crucial, as avoiding the formation of insoluble Au(I)-thiolate polymers is key to achieving a high yield of nanoparticles.[10][11]

-

Chemical Reduction: A strong reducing agent, typically an aqueous solution of sodium borohydride (NaBH₄), is added under vigorous stirring. The borohydride ions reduce the gold precursor (both Au(III) and any Au(I) species) to elemental gold, Au(0).[3][9] This rapid reduction leads to the nucleation of gold atoms.

-

Growth and Stabilization: As Au(0) atoms form, they aggregate into clusters. Simultaneously, the alkanethiol molecules rapidly bind to the surface of these nascent nanoparticles. The sulfur headgroup of the thiol forms a strong covalent bond with the gold surface, while the alkane tails extend into the organic solvent, providing a protective steric barrier. This capping process arrests further growth and prevents the nanoparticles from aggregating, ultimately defining their final size and ensuring their stability.[12][13] The final nanoparticle size is primarily controlled by the molar ratio of thiol to the gold precursor.[2][14]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Brust-Schiffrin synthesis, from reactant separation to the formation of stabilized nanoparticles in the organic phase.

Caption: Workflow of the two-phase Brust-Schiffrin synthesis.

Detailed Synthesis Protocol

This protocol describes a standard synthesis for producing dodecanethiol-stabilized gold nanoparticles.

Materials and Reagents

Proper handling and high-purity reagents are critical for reproducibility. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

| Reagent | Purpose | Formula | M.W. ( g/mol ) | Suggested Quantity |

| Hydrogen tetrachloroaurate(III) trihydrate | Gold Precursor | HAuCl₄·3H₂O | 393.83 | 30 mg (0.076 mmol) |

| Tetraoctylammonium bromide (TOAB) | Phase Transfer Catalyst | (C₈H₁₇)₄NBr | 546.84 | 210 mg (0.384 mmol) |

| Dodecanethiol | Capping/Stabilizing Agent | C₁₂H₂₅SH | 202.40 | 31 mg / 37 µL (0.153 mmol) |

| Sodium borohydride (NaBH₄) | Reducing Agent | NaBH₄ | 37.83 | 29 mg (0.767 mmol) |

| Toluene | Organic Solvent | C₇H₈ | 92.14 | ~45 mL |

| Deionized Water | Aqueous Solvent | H₂O | 18.02 | ~35 mL |

| Ethanol / Methanol | Purification Solvents | - | - | As needed |

Step-by-Step Methodology

Step 1: Preparation of Reactant Solutions

1.1. Aqueous Gold Precursor Solution: Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water in a 100 mL flask. The solution should be a clear, bright yellow.

- Scientist's Note: Using high-purity water is essential to avoid contaminants that could interfere with nanoparticle nucleation.

1.2. Organic Phase Transfer Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 210 mg of TOAB in 30 mL of toluene. Stir until the solution is clear and homogeneous.

- Mechanism Insight: TOAB is the shuttle for the gold salt. The quantity used provides a significant molar excess to ensure efficient transfer of the [AuCl₄]⁻ ions into the toluene.[2]

Step 2: Phase Transfer of Gold Precursor

2.1. Pour the aqueous gold solution (from Step 1.1) into the toluene-TOAB solution (from Step 1.2). 2.2. Stir the biphasic mixture vigorously for 15-20 minutes. 2.3. Observe the color change. The aqueous phase should become colorless, while the organic (top) phase turns a deep orange-red, indicating the successful transfer of the [AuCl₄]⁻ ions.

- Self-Validation Check: A colorless aqueous phase is a primary indicator that the phase transfer is complete. If it remains yellow, allow for more stirring time or check the purity of the TOAB.

Step 3: Addition of Stabilizing Agent

3.1. While continuing to stir the organic phase, add 37 µL of dodecanethiol to the mixture. 3.2. Allow the solution to stir for another 10-15 minutes. The color of the organic phase may lighten slightly.

- Mechanism Insight: This step allows the thiol to coordinate with the gold complex in the organic phase prior to reduction. The Au:thiol molar ratio is a critical parameter for controlling the final particle size; a higher thiol concentration generally leads to smaller nanoparticles.[14]

Step 4: Reduction and Nanoparticle Formation

4.1. Prepare Reducing Agent: Freshly prepare the NaBH₄ solution by dissolving 29 mg of NaBH₄ in 10 mL of ice-cold deionized water.

- Scientist's Note: NaBH₄ hydrolyzes in water, so it must be prepared immediately before use. Using ice-cold water slows this degradation.

4.2. Add the freshly prepared NaBH₄ solution to the vigorously stirring reaction mixture all at once. 4.3. A rapid color change should occur, with the organic phase turning from orange-red to a dark, deep reddish-brown or black within seconds. This indicates the formation of gold nanoparticles. 4.4. Continue to stir the reaction mixture vigorously for at least 3 hours to ensure the reaction goes to completion and the thiol monolayer is well-formed.

- Mechanism Insight: The fast addition of a strong reducing agent promotes a rapid burst of nucleation, which is essential for producing a monodisperse population of nanoparticles.[2] Slower addition can lead to broader size distributions.[12]

Step 5: Purification and Isolation

5.1. After stirring, stop the agitation and transfer the mixture to a separatory funnel. Allow the layers to fully separate. 5.2. Discard the lower (colorless) aqueous phase. 5.3. Wash the organic phase 2-3 times with 15 mL portions of deionized water to remove any remaining water-soluble impurities. 5.4. Transfer the organic phase to a round-bottom flask and reduce the volume to approximately 3-5 mL using a rotary evaporator. 5.5. Precipitation: Add 40-50 mL of ethanol (or methanol) to the concentrated nanoparticle solution while stirring. The nanoparticles should precipitate out of the solution, which will become cloudy. 5.6. Isolation: Let the precipitate settle overnight in a refrigerator or centrifuge the mixture to collect the nanoparticles as a dark solid. 5.7. Decant the supernatant and wash the precipitate with ethanol 2-3 more times to remove excess TOAB and free thiol. 5.8. Dry the final product under vacuum. The result is a dark, waxy solid of thiol-stabilized gold nanoparticles that can be stored for long periods and readily redissolved in nonpolar solvents like toluene, hexane, or chloroform.

Characterization

To confirm the successful synthesis and determine the properties of the AuNPs, the following characterization techniques are recommended:

-

UV-Visible Spectroscopy: To confirm the presence of AuNPs via their characteristic Surface Plasmon Resonance (SPR) peak, typically around 520 nm for spherical particles of this size.

-

Transmission Electron Microscopy (TEM): To directly visualize the nanoparticles, confirming their size, shape, and size distribution.

-

X-Ray Photoelectron Spectroscopy (XPS): To verify the elemental composition and the Au(0) oxidation state.

-

Thermogravimetric Analysis (TGA): To determine the organic (thiol) content and the purity of the nanoparticle sample.

Conclusion

The Brust-Schiffrin method remains a cornerstone of nanoparticle synthesis due to its reliability, control, and the exceptional stability of its products.[7][15] By understanding the mechanistic principles behind each step—from the crucial role of the phase transfer catalyst to the growth-arresting function of the thiol capping agent—researchers can confidently reproduce and adapt this protocol for a wide array of applications, from creating advanced drug delivery systems to developing novel catalytic platforms.

References

-

Volkert, A. A., Haiss, W., & Fernig, D. G. (2015). Electrochemical Insight into the Brust–Schiffrin Synthesis of Au Nanoparticles. Journal of the American Chemical Society. [Link]

-

Hussain, I., Wang, Z., & Cooper, A. I. (2006). New Insights into Brust-Schiffrin Metal Nanoparticle Synthesis. ResearchGate. [Link]

- Frens, G. (1973). Controlled nucleation for the regulation of the particle size in monodisperse gold suspensions.

-

Uehara, A., et al. (2017). The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. Chemical Science. [Link]

-

Shon, Y. S. (2012). Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors. ResearchGate. [Link]

-

Kumar, S., et al. (2013). On the Mechanism of Metal Nanoparticle Synthesis in the Brust-Schiffrin Method. Langmuir. [Link]

-

Kumar, S., et al. (2013). On the Mechanism of Metal Nanoparticle Synthesis in the Brust-Schiffrin Method. ResearchGate. [Link]

-

Uehara, A., et al. (2017). The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. National Institutes of Health. [Link]

-

Liz-Marzán, L. M. (2014). Gold nanoparticle research before and after the Brust–Schiffrin method. ResearchGate. [Link]

-

Daniel, M. C., & Astruc, D. (2004). Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology. Chemical Reviews. [Link]

-

Kumar, S., et al. (2013). On the mechanism of metal nanoparticle synthesis in the Brust-Schiffrin method. PubMed. [Link]

-